molecular formula C16H10Cl2FN3 B6347603 4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine CAS No. 1354926-82-1

4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347603
CAS No.: 1354926-82-1
M. Wt: 334.2 g/mol
InChI Key: FFLFUNYOTOOKRD-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrimidine ring

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3/c17-12-5-4-10(7-13(12)18)15-8-14(21-16(20)22-15)9-2-1-3-11(19)6-9/h1-8H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLFUNYOTOOKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 3,4-dichlorobenzaldehyde and 3-fluorobenzaldehyde, with a suitable amine source.

    Substitution Reactions: The dichlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where the halogen atoms on the benzene rings are replaced by the desired substituents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
  • 4-(3,4-Dichlorophenyl)-6-(3-bromophenyl)pyrimidin-2-amine
  • 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Uniqueness

4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. The fluorine atom, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

4-(3,4-Dichlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H9Cl2FN4, with a molecular weight of approximately 307.14 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases.
  • Receptor Binding : The compound can bind to various receptors, modulating signaling pathways that regulate cellular functions.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA may influence gene expression and protein synthesis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HCT-116 (Colon)10
SK-BR-3 (Breast)12
A549 (Lung)15

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential antimicrobial activity against various pathogens. Preliminary studies indicate:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the compound's versatility and potential application in treating infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including this compound:

  • Study on Anticancer Activity : A recent study evaluated the compound's efficacy against multiple cancer cell lines using a panel from the NCI-60 database. The results indicated promising cytotoxic effects, particularly in colon and breast cancer models, with further analysis suggesting that it may induce apoptosis through caspase activation pathways .
  • Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to the active sites of various kinases, suggesting a mechanism for its anticancer activity. The binding affinity was assessed using molecular docking simulations, revealing strong interactions with ATP-binding sites .

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